
N-Fmoc-1-trityl L-Homohistidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-1-trityl L-Homohistidine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl group, which are used to protect the amino and imidazole groups, respectively, during peptide synthesis. The compound has the molecular formula C41H35N3O4 and a molecular weight of 633.73 .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-1-trityl L-Homohistidine is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the following steps:
Loading the Resin: The first amino acid is attached to a solid support resin.
Fmoc Protection: The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Trityl Protection: The trityl group is introduced to protect the imidazole ring of histidine.
Coupling: The protected amino acid is coupled to the growing peptide chain on the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-1-trityl L-Homohistidine undergoes several types of reactions:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling: Formation of peptide bonds with other amino acids.
Substitution: Reactions involving the imidazole ring.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Coupling Reagents: Carbodiimides, HATU, or PyBOP for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
Scientific Research Applications
N-Fmoc-1-trityl L-Homohistidine is widely used in:
Mechanism of Action
The primary mechanism of action for N-Fmoc-1-trityl L-Homohistidine involves its role as a protected amino acid in peptide synthesis. The Fmoc and trityl groups protect the amino and imidazole groups, respectively, allowing for selective reactions during peptide chain elongation . The compound does not have a direct biological target but facilitates the synthesis of peptides that can interact with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-1-trityl L-Histidine: Similar structure but without the homohistidine modification.
Fmoc-His(Trt)-OH: Another protected histidine derivative used in peptide synthesis.
Uniqueness
N-Fmoc-1-trityl L-Homohistidine is unique due to the presence of both Fmoc and trityl protecting groups, which provide enhanced stability and selectivity during peptide synthesis .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Fmoc-1-trityl L-Homohistidine involves the protection of the amine and carboxylic acid functional groups, followed by coupling of the Fmoc-protected amino acid with the trityl-protected homohistidine. ", "Starting Materials": [ "L-Homohistidine", "Fmoc-OSu", "Trityl chloride", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Protection of L-Homohistidine amine group with trityl chloride using DIPEA as a base in DMF solvent", "Deprotection of the carboxylic acid group with HCl in DCM solvent", "Protection of the amine group with Fmoc-OSu using DIPEA as a base in DMF solvent", "Coupling of the Fmoc-protected amino acid with the trityl-protected homohistidine using DIC/HOBt as coupling reagents in DMF solvent", "Deprotection of the trityl group with 1% HCl in DCM/DMF solvent", "Deprotection of the Fmoc group with 20% piperidine in DMF solvent", "Purification of the final product using chromatography with a mobile phase of DCM/diethyl ether and neutralization of the product with NaHCO3" ] } | |
CAS No. |
1324564-23-9 |
Molecular Formula |
C41H35N3O4 |
Molecular Weight |
633.748 |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1 |
InChI Key |
ZEKQMTMRKGEVMF-LHEWISCISA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Synonyms |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-homohistidine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


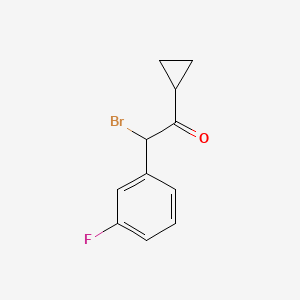
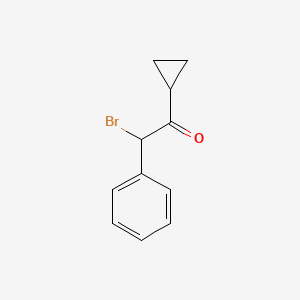
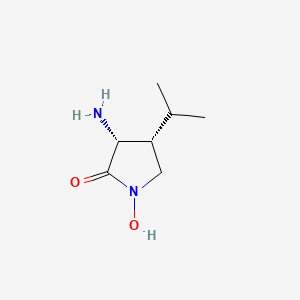

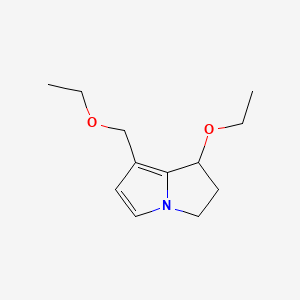
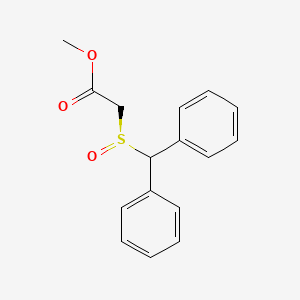
![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal](/img/structure/B589986.png)
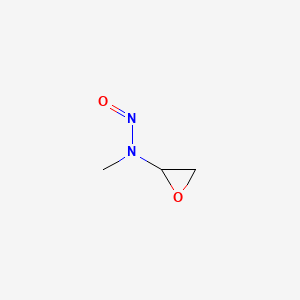
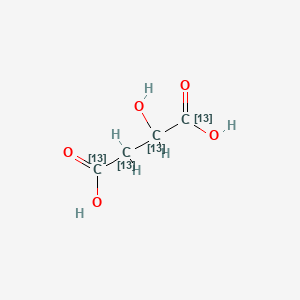
![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)

